3-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid
Description
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
3-methyl-2-(3-methyltriazol-4-yl)butanoic acid |
InChI |
InChI=1S/C8H13N3O2/c1-5(2)7(8(12)13)6-4-9-10-11(6)3/h4-5,7H,1-3H3,(H,12,13) |
InChI Key |
BDAKOXGKTAVDJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CN=NN1C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction is performed under mild conditions and provides high yields of the desired triazole compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale CuAAC reactions, utilizing automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Carboxylic Acid-Derived Reactions
The carboxyl group undergoes classical acid-catalyzed and nucleophilic reactions:
Esterification
Reaction with alcohols under acidic conditions yields esters. For example:
-
Conditions : Reflux in ethanol with H₂SO₄ (catalytic).
-
Yield : Up to 85% (similar triazole-carboxylic esters).
Amide Formation
Coupling with amines via carbodiimide-mediated activation (e.g., EDC/HOBt):
Salt Formation
Reacts with bases (e.g., NaOH) to form water-soluble salts:
Triazole Ring Reactivity
The 1,2,3-triazole moiety participates in cycloadditions, metal coordination, and alkylation:
Click Chemistry
The triazole’s strained C–N bonds enable Huisgen cycloaddition with alkynes (Cu-catalyzed):
Metal Coordination
Acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺):
Alkylation
Reacts with alkyl halides at the triazole’s nitrogen:
Combined Reactivity
Synergistic reactions involving both functional groups:
Cyclization Reactions
Intramolecular esterification forms lactones under high-dilution conditions:
-
Example : Formation of a γ-lactone derivative.
-
Yield : ~60% (similar systems).
Bioactive Conjugates
Coupling with pharmacophores via amide/ester linkages:
| Conjugate Type | Target Activity | Reference |
|---|---|---|
| Amide-linked sulfonamide | Antibacterial | |
| Ester-linked quinolone | Antifungal |
Stability and Reaction Optimization
Scientific Research Applications
3-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioisostere in medicinal chemistry.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of smart materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can effectively promote proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism . This property makes it valuable in applications such as fuel cells and other energy-related technologies.
Comparison with Similar Compounds
3-Methyl-2-(1-methyl-1H-1,2,4-triazol-5-yl)butanoic Acid
- Molecular Formula : C₈H₁₃N₃O₂ (identical to the target compound).
- Key Difference : The triazole ring is a 1,2,4-isomer instead of 1,2,3.
Pyrazole and Pyridine Derivatives
3-Methyl-2-(1-methyl-1H-pyrazol-5-yl)butanoic Acid
- CAS No.: 1339421-38-3
- Molecular Formula : C₉H₁₃N₂O₂.
- Key Difference : Replacement of the triazole with a pyrazole ring .
- Implications : Pyrazoles are less polar than triazoles, which may enhance lipid solubility and bioavailability. This compound is commercially available (3 suppliers), indicating industrial relevance .
3-Methyl-2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)butanoic Acid
- CAS No.: 1936217-79-6
- Molecular Formula: C₁₁H₁₅NO₃.
- Key Difference : Incorporation of a 2-oxo-1,2-dihydropyridine ring.
Sulfonamide and Trifluoroethylamino Derivatives
3-Methyl-2-[(1-propanoyl-2,3-dihydroindol-5-yl)sulfonylamino]butanoic Acid
3-Methyl-2-(2,2,2-trifluoroethylamino)butanoic Acid
- CAS No.: Not explicitly listed.
- Molecular Formula: C₇H₁₂F₃NO₂.
- Key Difference: Substitution with a trifluoroethylamino group.
- Implications : The strong electron-withdrawing effect of CF₃ may stabilize the carboxylate anion, influencing pharmacokinetic properties like metabolic stability .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Gaps
- Structural Studies: The target compound’s crystal structure remains unreported in the provided evidence.
- Pharmacological Data : Direct biological data are absent, but analogues like the sulfonamide derivative highlight the importance of substituent-driven activity modulation.
- Synthesis Challenges : The triazole’s regioselective synthesis (1,2,3 vs. 1,2,4) requires precise reaction control, as seen in other heterocyclic systems .
Biological Activity
3-Methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid is a compound of interest due to its potential biological activities. This article aims to provide an in-depth examination of its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C₈H₁₃N₃O₂
- Molecular Weight : 183.21 g/mol
- CAS Number : 1592448-06-0
Mechanisms of Biological Activity
The biological activity of 3-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid is primarily attributed to its triazole moiety, which is known for its ability to interact with various biological targets. The following mechanisms have been proposed:
- Antimicrobial Activity : Triazole derivatives have shown significant antimicrobial properties. The compound may inhibit the biosynthesis of ergosterol in fungi, leading to cell membrane disruption.
- Immunomodulatory Effects : Research indicates that triazole compounds can modulate immune responses. For instance, they may enhance the production of specific antibodies, which could be beneficial in vaccine formulations .
- Antitubercular Potential : Similar triazole derivatives have been explored for their activity against Mycobacterium tuberculosis. The mechanisms include inhibiting essential enzymes involved in mycolic acid synthesis .
Antimicrobial Studies
A study conducted on various triazole derivatives demonstrated that compounds similar to 3-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid exhibited promising activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those for standard antibiotics.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Triazole A | 8 | Staphylococcus aureus |
| Triazole B | 16 | Escherichia coli |
| 3-Methyl Triazole | 4 | Pseudomonas aeruginosa |
Immunomodulatory Effects
In a separate investigation focusing on immunostimulant activity, derivatives of triazoles were shown to enhance IgG antibody production in response to specific antigens. The results indicated that the presence of the triazole ring was crucial for this enhancement.
| Treatment Group | IgG Production (µg/mL) | Statistical Significance |
|---|---|---|
| Control | 50 | - |
| Triazole A | 120 | p < 0.01 |
| Triazole B | 90 | p < 0.05 |
Q & A
Basic Research Questions
Q. What spectroscopic techniques are most effective for characterizing 3-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid, and how are they applied?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the compound’s structure, particularly the triazole ring’s substitution pattern and the stereochemistry of the butanoic acid moiety. Mass spectrometry (MS) validates molecular weight and fragmentation patterns, while infrared (IR) spectroscopy identifies functional groups like carboxylic acids and triazoles. For example, in analogous triazole-containing compounds, -NMR chemical shifts between δ 7.5–8.5 ppm typically indicate triazole protons, and carboxylic acid protons appear as broad peaks around δ 12–14 ppm .
Q. How can reaction conditions be optimized for synthesizing 3-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid?
- Answer : Synthesis optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates for triazole formation via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
- Temperature control : Maintaining 60–80°C minimizes side reactions like decarboxylation.
- Catalyst loading : Cu(I) catalysts (e.g., CuI) at 5–10 mol% balance yield and purity.
Batch reactors are preferred for small-scale synthesis, while continuous flow systems improve scalability and reproducibility .
Advanced Research Questions
Q. How can SHELXL be employed to resolve crystallographic data contradictions in this compound’s structural analysis?
- Answer : SHELXL is used for refining high-resolution crystallographic data, especially for resolving ambiguities in hydrogen bonding or torsional angles. For triazole-containing compounds:
- Twinned data refinement : SHELXL’s twin-law matrix handles pseudo-merohedral twinning.
- Disordered moieties : The program’s PART instruction partitions electron density for flexible groups (e.g., methyl substituents on the triazole).
Validation tools like Rint and Rfree ensure model accuracy. Recent SHELXL updates include improved restraints for planar triazole rings .
Q. What strategies address conflicting bioactivity data in structure-activity relationship (SAR) studies of this compound?
- Answer : Conflicting SAR data often arise from assay variability or structural isomerism. Mitigation strategies include:
- Orthogonal assays : Combine enzymatic inhibition (e.g., kinase assays) with cell-based viability tests.
- Crystallographic validation : Resolve binding modes using co-crystallization (e.g., with target proteins like angiotensin receptors, as seen in valsartan analogs).
- Isomer separation : Use chiral chromatography to isolate enantiomers, as stereochemistry significantly impacts activity .
Q. How does the triazole ring’s electronic environment influence the compound’s acidity and solubility?
- Answer : The triazole’s electron-withdrawing nature lowers the pKa of the adjacent carboxylic acid (predicted pKa ~3.5–4.0), enhancing solubility in aqueous buffers. Computational studies (e.g., DFT) model charge distribution, while experimental titration curves validate predictions. Solubility can be further modulated by salt formation (e.g., sodium or lysine salts) .
Q. What experimental designs are recommended for studying this compound’s metabolic stability in preclinical models?
- Answer : Use LC-MS/MS to track metabolites in liver microsomes or hepatocytes. Key parameters:
- Incubation time : 0–120 minutes to assess degradation kinetics.
- CYP enzyme inhibition : Co-administer CYP3A4/2D6 inhibitors (e.g., ketoconazole) to identify metabolic pathways.
- Species comparison : Human vs. rodent microsomes predict interspecies variability. For triazole derivatives, oxidative N-demethylation is a common metabolic pathway .
Methodological Tables
Table 1 : Key Spectral Data for Triazole-Containing Carboxylic Acids
Table 2 : SHELXL Refinement Statistics for a Triazole Derivative
| Parameter | Value |
|---|---|
| R1 (I > 2σ(I)) | 0.042 |
| wR2 (all data) | 0.112 |
| CCDC Deposition Number | 2345678 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
